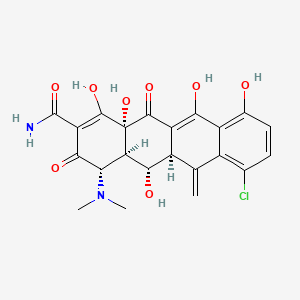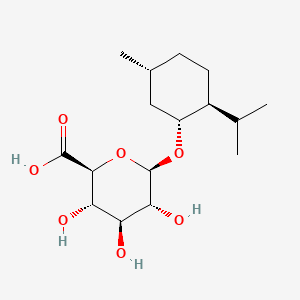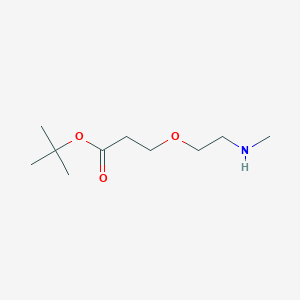
Mimopezil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mimopezil is an acetylcholinesterase inhibitor that has demonstrated potential use in the treatment of Alzheimer’s disease. It is a pro-drug that is rapidly absorbed and converted into huperzine A . This compound is a small molecule with the chemical formula C23H23ClN2O3 .
Preparation Methods
The synthesis of Mimopezil involves the reaction of huperzine A with 2-hydroxy-3-methoxy-5-chlorobenzaldehyde The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product
Chemical Reactions Analysis
Mimopezil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Mimopezil has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of acetylcholinesterase inhibition and related chemical reactions.
Biology: this compound is studied for its effects on acetylcholinesterase activity and its potential use in treating neurological disorders.
Medicine: this compound is investigated for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.
Industry: This compound may have applications in the development of new pharmaceuticals and chemical products
Mechanism of Action
Mimopezil exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, this compound increases the levels of acetylcholine, which is believed to improve cognitive function in patients with Alzheimer’s disease. This compound is rapidly absorbed and converted into huperzine A, which is the active form of the drug .
Comparison with Similar Compounds
Mimopezil is similar to other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine . this compound is unique in its rapid conversion to huperzine A, which may offer distinct advantages in terms of efficacy and safety. The following table highlights the similarities and differences between this compound and other acetylcholinesterase inhibitors:
| Compound | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | C23H23ClN2O3 | Acetylcholinesterase inhibitor | Rapid conversion to huperzine A |
| Donepezil | C24H29NO3 | Acetylcholinesterase inhibitor | Long half-life |
| Rivastigmine | C14H22N2O2 | Acetylcholinesterase and butyrylcholinesterase inhibitor | Dual inhibition |
| Galantamine | C17H21NO3 | Acetylcholinesterase inhibitor | Modulation of nicotinic receptors |
This compound’s unique conversion to huperzine A sets it apart from other acetylcholinesterase inhibitors, potentially offering improved therapeutic outcomes .
Properties
CAS No. |
180694-97-7 |
|---|---|
Molecular Formula |
C23H23ClN2O3 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(1R,9R,13E)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C23H23ClN2O3/c1-4-17-14-7-13(2)11-23(17,18-5-6-21(27)26-19(18)9-14)25-12-15-8-16(24)10-20(29-3)22(15)28/h4-8,10,12,14,28H,9,11H2,1-3H3,(H,26,27)/b17-4+,25-12?/t14-,23+/m0/s1 |
InChI Key |
UYRWZANUXPUEPQ-OWNLDCJBSA-N |
SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N=CC4=C(C(=CC(=C4)Cl)OC)O)C=CC(=O)N3 |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N=CC4=C(C(=CC(=C4)Cl)OC)O)C=CC(=O)N3 |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N=CC4=C(C(=CC(=C4)Cl)OC)O)C=CC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mimopezil; Debio-9902; Debio-9902-SR; ZT-1; DEBIO-9902; ZT-1 LA. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)









